

5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid

Cat. No.: B190038

[Get Quote](#)

An In-depth Technical Guide to **5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic Acid**

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid** (CAS No. 151258-67-2), a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic route based on established chemical reactions and explores its potential biological activities by examining structurally related compounds. The guide includes detailed hypothetical experimental protocols, summarizes relevant quantitative data from analogous compounds, and provides visualizations of the proposed synthetic pathway and a potential biological target pathway.

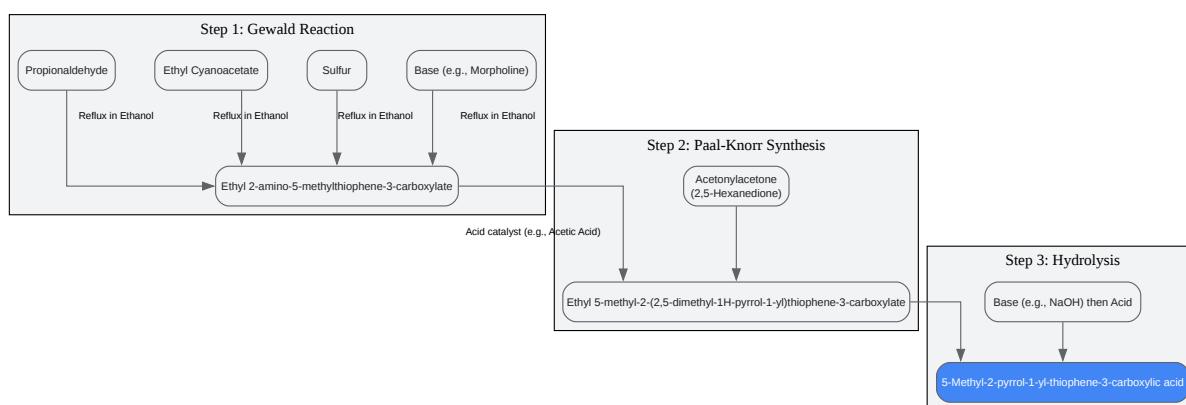
Introduction

5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid is a small molecule characterized by a thiophene core substituted with a methyl group, a pyrrole ring, and a carboxylic acid functional group. The combination of these structural motifs is of significant interest in drug discovery, as thiophene and pyrrole heterocycles are known scaffolds for a wide range of biologically active compounds.^{[1][2]} Derivatives of thiophene have demonstrated diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.^{[3][4]} Similarly,

pyrrole-containing compounds are integral to many approved drugs and have been investigated for their antibacterial and anticancer potential.[\[2\]](#)[\[5\]](#) This guide aims to consolidate the available information and provide a strong theoretical framework for researchers interested in the synthesis and evaluation of this compound.

Chemical and Physical Properties

The fundamental properties of **5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid** are summarized below.


Property	Value	Reference(s)
CAS Number	151258-67-2	[6]
Molecular Formula	C ₁₀ H ₉ NO ₂ S	[6]
Molecular Weight	207.25 g/mol	[6]
Canonical SMILES	CC1=CC(=C(C(=O)O)S1)N2C =CC=C2	
Purity (Typical)	≥97%	[6]
Synonyms	2-(1-pyrrolyl)-5-methylthiophen-3-carboxylic acid, 3-Thiophenecarboxylic acid, 5-methyl-2-(1H-pyrrol-1-yl)-	

Proposed Synthesis

A specific, validated synthesis for **5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid** is not readily available in the published literature. However, a logical and efficient synthetic route can be proposed based on well-established heterocyclic chemistry reactions. The proposed pathway involves three main stages:

- Formation of a 2-aminothiophene core via the Gewald reaction.
- Construction of the pyrrole ring onto the 2-amino group via the Paal-Knorr synthesis.

- Hydrolysis of the resulting ester to the final carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate (Gewald Reaction)

This protocol is adapted from established microwave-assisted Gewald reaction procedures.[\[7\]](#)

- To a 10 mL microwave reaction vial, add propionaldehyde (1.0 mmol), ethyl cyanoacetate (1.1 mmol), elemental sulfur (1.2 mmol), and morpholine (1.5 mmol) as a basic catalyst.
- Add 3 mL of ethanol as the solvent.

- Seal the vial and place it in a microwave reactor.
- Irradiate the mixture at 120°C for 15-30 minutes.^[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the vial to cool to room temperature.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 2-amino-5-methylthiophene-3-carboxylate.

Step 2: Synthesis of Ethyl 5-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylate (Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a classic method for forming pyrroles from a primary amine and a 1,4-dicarbonyl compound.^{[8][9]}

- In a round-bottom flask, dissolve ethyl 2-amino-5-methylthiophene-3-carboxylate (1.0 mmol) and 2,5-hexanedione (1.1 mmol) in glacial acetic acid (5 mL).
- Heat the mixture to reflux (approximately 118°C) for 2-4 hours, monitoring by TLC until the starting amine is consumed.
- Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
- Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired pyrrole-substituted thiophene ester.

Step 3: Hydrolysis to **5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid**

- Dissolve the ester from Step 2 (1.0 mmol) in a mixture of tetrahydrofuran (THF) and water (4:1, 10 mL).
- Add sodium hydroxide (2.5 mmol) and stir the mixture at 60°C for 4-6 hours.
- After cooling, acidify the mixture to pH 2-3 with 1M HCl.
- Extract the product with ethyl acetate (3 x 15 mL).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under vacuum to yield the final carboxylic acid product.

Potential Biological Activities and Applications

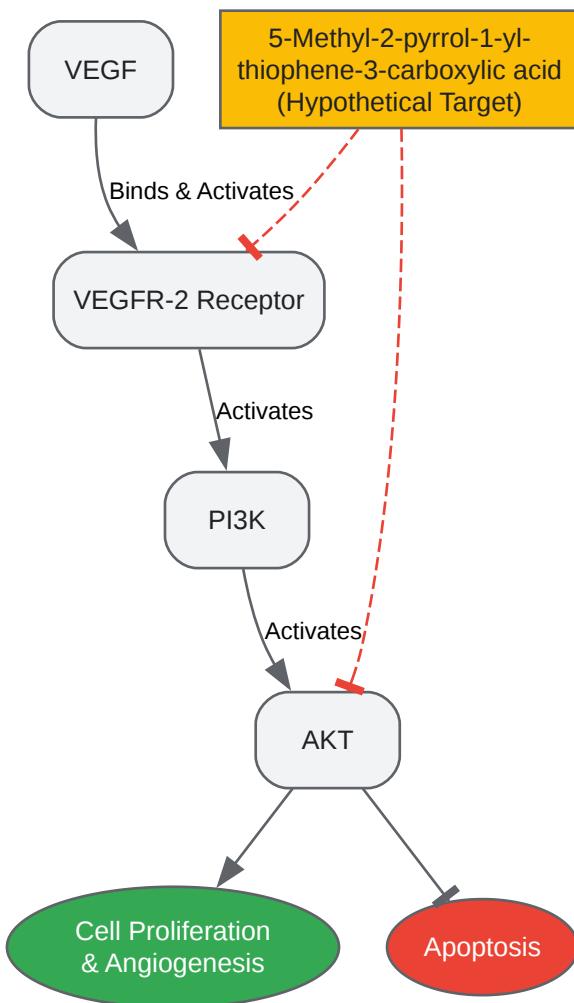
While no specific biological data has been published for **5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid**, the structural motifs present suggest potential for significant pharmacological activity.

Potential Anticancer Activity

Thiophene derivatives are widely investigated as anticancer agents.^[10] Some fused thiophene compounds act as dual inhibitors of VEGFR-2 and AKT, key proteins in cancer cell proliferation and angiogenesis.^[11] Furthermore, certain 2-aminothiophene-3-carboxylic acid esters have shown selective cytostatic effects against prostate cancer and hepatoma cell lines, inducing apoptosis and cell cycle arrest.^[5] The presence of the pyrrole ring may also contribute to antitumor properties, as seen in various pyrrole-fused anthraquinone derivatives.^[12]

Potential Antimicrobial Activity

Both thiophene and pyrrole cores are prevalent in compounds with antimicrobial properties. Thiophene derivatives have shown activity against drug-resistant Gram-negative bacteria like *Acinetobacter baumannii* and *E. coli*.^{[13][14]} Pyrrole-based compounds have also demonstrated promising antibacterial activity against Gram-positive bacteria, including *Staphylococcus aureus*.^[2] The combination of these two heterocycles could lead to compounds with a broad spectrum of antimicrobial efficacy.


Quantitative Data for Structurally Related Compounds

The following table summarizes the reported biological activities of compounds structurally analogous to the title compound. Note: This data is not for CAS 151258-67-2 but is provided for comparative purposes.

Compound	Class/Derivative	Activity Type	Target / Strain	Measurement (IC ₅₀ / MIC)	Reference(s)
Thienopyrimidine Derivative	Anticancer (Cytotoxic)		HepG2 (Liver Cancer)	IC ₅₀ : 1.57 μM	[11]
Thienopyrimidine Derivative	Anticancer (Cytotoxic)		PC-3 (Prostate Cancer)	IC ₅₀ : 2.31 μM	[11]
Spiro-indoline-oxadiazole-thiophene Derivative	Antimicrobial		Clostridium difficile	MIC: 2 to 4 μg/mL	[15]
Thiophene-carboxamide Derivative	Antimicrobial		Pseudomonas aeruginosa	Inhibition Zone: 21 mm (at 1 mg/mL)	[16]
1,2,3,4-tetrasubstituted pyrrole Derivative	Antimicrobial		Staphylococcus aureus	MIC: 3.12 - 12.5 μg/mL	[2]

Potential Mechanism of Action

Given the anticancer activity of similar thiophene-based molecules, a plausible mechanism of action for **5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid** could involve the inhibition of key signaling pathways implicated in tumor growth and survival, such as the VEGFR/AKT pathway.[\[11\]](#) VEGFR-2 activation by its ligand (VEGF) triggers a cascade involving the PI3K/AKT pathway, which ultimately promotes cell proliferation, angiogenesis, and evasion of apoptosis. Dual inhibition of VEGFR-2 and AKT is a promising strategy in cancer therapy.

[Click to download full resolution via product page](#)

Caption: A potential mechanism via inhibition of the VEGFR/AKT pathway.

Conclusion

5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid represents a molecule of interest for chemical and biological research. While direct experimental data is scarce, this guide provides a robust theoretical foundation for its synthesis via a combination of the Gewald and Paal-Knorr reactions. Based on the extensive literature on related thiophene and pyrrole derivatives, this compound is a promising candidate for investigation as a potential anticancer or antimicrobial agent. Further research is required to validate the proposed synthetic route and to experimentally determine the biological activity and mechanism of action of this specific compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemuniverse.com [chemuniverse.com]
- 7. benchchem.com [benchchem.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Thiophene-based derivatives as anticancer agents: An overview on decade's work. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Amides of pyrrole- and thiophene-fused anthraquinone derivatives: A role of the heterocyclic core in antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid CAS number]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b190038#5-methyl-2-pyrrol-1-yl-thiophene-3-carboxylic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com